4-Demethoxydaunorubicinol
Description
Structure
3D Structure
Properties
IUPAC Name |
(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-[(1R)-1-hydroxyethyl]-8,10-dihydro-7H-tetracene-5,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO9/c1-10-21(29)15(27)7-17(35-10)36-16-9-26(34,11(2)28)8-14-18(16)25(33)20-19(24(14)32)22(30)12-5-3-4-6-13(12)23(20)31/h3-6,10-11,15-17,21,28-29,32-34H,7-9,27H2,1-2H3/t10-,11+,15-,16-,17-,21+,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIBSUUWQWSRQV-LIWFTHACSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(C)O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)([C@@H](C)O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86189-66-4 | |
| Record name | Idarubicinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086189664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preclinical Pharmacokinetic and Metabolic Characterization of 4 Demethoxydaunorubicinol
Biotransformation Pathways of Idarubicin (B193468) to 4-Demethoxydaunorubicinol
The enzymatic conversion of idarubicin to this compound is predominantly catalyzed by cytosolic enzymes belonging to the superfamily of aldo-keto reductases (AKRs) and the family of short-chain dehydrogenases/reductases, which includes carbonyl reductases (CBRs). d-nb.info
Carbonyl Reductases (CBRs) and Aldo-Keto Reductases (AKRs): Studies have identified CBR1 and AKR1C3 as key enzymes responsible for the reduction of idarubicin. nih.govnih.gov The expression levels of these enzymes can vary across different cell types and tissues, influencing the rate and extent of this compound formation. For instance, in vitro studies have shown high expression of AKR1C3 in HepG2 cells, while CBR1/3 expression is dominant in HEK293 and MCF-7 cells. nih.gov These enzymes utilize NADPH as a cofactor to catalyze the reduction of the C-13 keto group of idarubicin. d-nb.info
NADPH-Cytochrome P450 Reductase: In addition to AKRs and CBRs, NADPH-cytochrome P450 reductase has been implicated in the bioreductive activation of idarubicin. nih.gov This flavoenzyme can reduce idarubicin, a process that can lead to the generation of reactive oxygen species through redox cycling. nih.gov While this mechanism is linked to the drug's cytotoxic action, the direct contribution to the formation of the stable this compound metabolite is part of the broader metabolic pathway of anthracyclines.
The table below summarizes the key enzymes involved in this biotransformation.
| Enzyme Family/Superfamily | Specific Enzyme(s) | Cellular Location | Role in Formation of this compound |
| Carbonyl Reductases (CBRs) | CBR1 | Cytosol | Catalyzes the NADPH-dependent reduction of the C-13 ketone group of idarubicin. d-nb.infonih.gov |
| Aldo-Keto Reductases (AKRs) | AKR1C3 | Cytosol | Plays a significant role in the reduction of idarubicin to its alcohol metabolite. nih.govd-nb.infonih.gov |
| Flavoenzymes | NADPH-Cytochrome P450 Reductase | Microsomes | Participates in the bioreduction of idarubicin. nih.govnih.gov |
Disposition and Distribution Studies in Experimental Biological Systems
The disposition and distribution of this compound are characterized by its prolonged persistence in plasma and extensive tissue uptake, which distinguishes it from its parent compound, idarubicin, and other anthracyclines like daunorubicin (B1662515).
Preclinical studies in animal models have consistently shown that this compound has a significantly longer elimination half-life and lower clearance rate compared to idarubicin. In a study using C57BL/6 mice, the half-life of 4-demethoxydaunorubicin (idarubicin) after intravenous administration was 23 hours, whereas the comparative half-life for daunorubicin was only 4.6 hours. nih.gov The reduced metabolite, this compound, persists in the plasma for an extended period. nih.gov
In studies with Crl:CD(SD)BR rats, the cumulative biliary and urinary excretion of idarubicin and its metabolites was found to be lower than that of daunorubicin (18% vs. 36% of the dose), which is consistent with the prolonged plasma persistence of idarubicin and its metabolite, this compound. nih.gov The terminal half-life of idarubicinol (B1259273) in pediatric patients has been reported to be as long as 43.7 hours. sukl.gov.cz
The table below presents comparative pharmacokinetic parameters.
| Compound | Animal Model | Elimination Half-life (t½) | Key Findings |
| 4-Demethoxydaunorubicin (Idarubicin) | C57BL/6 Mice | 23 hours | Slower clearance compared to daunorubicin (t½ = 4.6 hrs). nih.gov |
| This compound | Pediatric Patients | Median: 43.7 hours (Range: 27.8-131 hrs) | Significant accumulation and long half-life of the metabolite. sukl.gov.cz |
| 4-Demethoxydaunorubicin (Idarubicin) | Rats | - | Lower cumulative biliary and urinary excretion compared to daunorubicin, indicating prolonged persistence. nih.gov |
This compound exhibits significant accumulation and retention in various tissues. Studies in murine models have demonstrated that idarubicin and its metabolite are concentrated in tissues to a proportionally higher extent than daunorubicin. nih.gov This results in a drug exposure in tissues that is at least twice as high, with correspondingly longer half-lives in nearly all tissues investigated, including tumor tissue. nih.gov
In studies using isolated perfused rat livers, this compound and its aglycone were found in appreciable amounts in the perfusion medium, bile, and liver, highlighting the role of the hepatobiliary system in its disposition. nih.gov Specifically, in the hepatobiliary system of the rat, the aglycone of this compound accounted for a substantial portion (80%) of the total idarubicin dose recovered. nih.gov
A notable characteristic of this compound is its ability to penetrate the blood-brain barrier (BBB), a feature not commonly observed with many other anthracyclines. duke.eduresearchgate.net This property has prompted investigations into its potential utility for central nervous system malignancies.
Preclinical and clinical reports have documented the presence of this compound in the cerebrospinal fluid (CSF) of pediatric patients receiving idarubicin. researchgate.net However, a phase 2 study in pediatric patients with brain tumors found that while the metabolite does cross the BBB, the peak CSF-to-plasma ratios were very low. researchgate.net Another study noted significant uptake of both idarubicin and this compound in brain tumor tissue of patients after oral administration. These findings suggest that while penetration occurs, the extent may be limited.
| Preclinical Model/Study Population | Barrier | Finding |
| Pediatric Patients | Blood-Brain Barrier (BBB) | This compound was detected in cerebrospinal fluid (CSF). researchgate.net |
| Pediatric Patients with Brain Tumors | Blood-Brain Barrier (BBB) | Peak CSF:plasma ratios for this compound were very low. researchgate.net |
| Patients with Brain Metastases/Glioma | Blood-Brain Barrier (BBB) | Significant uptake of this compound was observed in brain tumor tissue. |
Tissue Accumulation and Retention Profiles in Preclinical Models
Analytical Methodologies for this compound Detection and Quantification
The accurate quantification of this compound in biological matrices is essential for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) is a cornerstone technique for this purpose.
Early methods relied on HPLC with fluorimetric detection , which offers high sensitivity due to the native fluorescence of anthracyclines. nih.govnih.gov This method has been successfully used to determine the concentrations of idarubicin and this compound in serum, tissues, bile, and urine from preclinical models. nih.govnih.gov Sample preparation typically involves extraction and purification steps to isolate the analytes from the complex biological matrix. nih.gov
More recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a gold standard for bioanalytical assays due to its superior specificity and sensitivity. eag.comcreative-proteomics.comnih.gov While specific LC-MS/MS methods for this compound are less commonly detailed in the provided literature, the principles are well-established for other anthracyclines and their metabolites. nih.gov These methods involve chromatographic separation followed by mass spectrometric detection, often using multiple reaction monitoring (MRM) for highly selective quantification. creative-proteomics.com Sample preparation for LC-MS/MS often involves a straightforward protein precipitation step. nih.gov
The table below outlines the key features of these analytical techniques.
| Analytical Technique | Detector | Key Features | Application in Preclinical Studies |
| High-Performance Liquid Chromatography (HPLC) | Fluorimetric | High sensitivity due to native fluorescence. nih.govnih.gov | Quantification in serum, plasma, bile, liver, and urine in rat and mouse models. nih.govnih.gov |
| High-Performance Liquid Chromatography (HPLC) | UV | Standard detection method, suitable for routine analysis. nih.gov | General pharmaceutical analysis. jneonatalsurg.comjasco-global.com |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Mass Spectrometer (Triple Quadrupole) | Gold standard for bioanalysis, offering high sensitivity, specificity, and accuracy through techniques like MRM. eag.comcreative-proteomics.com | Quantification of immunosuppressants and other drugs in biological fluids; applicable to this compound. nih.govnih.gov |
Preclinical Biological Activity and Efficacy of 4 Demethoxydaunorubicinol
In Vitro Cellular Activity Investigations
The in vitro activity of 4-Demethoxydaunorubicinol has been evaluated across various human cell lines, revealing its cytotoxic potential and comparing its efficacy to other related compounds.
This compound has demonstrated significant cytotoxic activity against several malignant cell lines. researchgate.netduke.edu In a study evaluating its effect on a panel of human tumor samples, this compound induced a 50% cell kill at a concentration of 0.1 µg/ml in two of the 24 samples tested. nih.gov The sensitive samples included ovarian and breast carcinomas. nih.gov
Further detailed investigation into its antiproliferative effects on the MCF-7 human breast cancer cell line, when grown as a monolayer, determined a specific inhibitory concentration. tandfonline.com The IC₅₀, or the concentration required to inhibit the growth of 50% of cells, was established for this compound. tandfonline.com
| Compound | Cell Line | Culture Type | IC₅₀ (ng/ml) | Source |
|---|---|---|---|---|
| This compound (Idarubicinol) | MCF-7 (Breast Cancer) | Monolayer | 3.6 ± 0.7 | tandfonline.com |
A critical aspect of preclinical evaluation is determining a compound's selectivity between malignant and normal cells. The cytotoxic effect of this compound has been tested against normal human progenitor myeloid stem cells (CFU-GM) to assess its potential for myelotoxicity. nih.gov When compared to its parent compound, idarubicin (B193468), this compound exhibited lower potency against these normal stem cells. nih.gov Specifically, idarubicin was found to be approximately 2.5 times more potent than this compound in inhibiting normal myeloid progenitor cells. nih.gov This suggests a potentially wider therapeutic window for the metabolite concerning its effects on normal hematopoietic cells compared to idarubicin.
Studies have compared the in vitro cytotoxic efficacy of this compound with its parent compound, idarubicin, and other anthracyclines like daunorubicin (B1662515) and carminomycin. nih.gov In assays against normal human myeloid progenitor cells, idarubicin and carminomycin were found to be equally potent and significantly more potent than daunorubicin. nih.gov As noted, idarubicin was also more potent than its metabolite, this compound, against these normal cells. nih.gov
| Compound | Relative Potency vs. Daunorubicin | Relative Potency vs. This compound | Source |
|---|---|---|---|
| Idarubicin | Significantly more potent (P ≤ 0.01) | ~2.5 times more potent | nih.gov |
| Carminomycin | Significantly more potent (P ≤ 0.01) | Not directly compared | nih.gov |
| Daunorubicin | Reference | Not directly compared | nih.gov |
| This compound | Not directly compared | Reference | nih.gov |
To better mimic the three-dimensional structure and microenvironment of solid tumors, multicellular spheroid models are utilized in preclinical studies. jcancer.orgplos.org The activity of this compound has been assessed on MCF-7 breast cancer cells grown in these spheroid cultures. tandfonline.com The study revealed that the compound retains significant cytotoxic activity in this more complex model, which often confers resistance to chemotherapy. tandfonline.comjcancer.org
The IC₅₀ value for this compound in multicellular spheroids was 5.3 ± 0.7 ng/ml, which is comparable to its activity in traditional monolayer cultures. tandfonline.com A key finding was that the antiproliferative effect of this compound on spheroids was highly dependent on the duration of exposure, with short exposure times resulting in substantial resistance that was not observed in two-dimensional cultures. tandfonline.com
| Compound | Cell Line | Culture Type | IC₅₀ (ng/ml) | Source |
|---|---|---|---|---|
| This compound (Idarubicinol) | MCF-7 (Breast Cancer) | Monolayer | 3.6 ± 0.7 | tandfonline.com |
| Multicellular Spheroid | 5.3 ± 0.7 |
Comparative Efficacy with Parent Compounds and Other Anthracycline Analogs
Antitumor Efficacy in Experimental Animal Models
The in vivo efficacy of anthracyclines is a crucial determinant of their clinical potential. While direct studies on the administration of this compound are limited, its role as an active metabolite of idarubicin provides insight into its efficacy.
In experimental systems, idarubicin demonstrates superior antileukemic activity compared to daunorubicin and doxorubicin (B1662922). nih.gov Its active metabolite, this compound, is considered to be as potent and active as the parent compound in these models. nih.gov
Studies using a murine T-cell lymphoma model (EL-4), a system sensitive to this class of compounds, showed that the parent drug, idarubicin (4-demethoxydaunorubicin), had a good therapeutic effect, nearly doubling the survival time of treated mice compared to untreated controls, an efficacy level comparable to intravenously administered doxorubicin. nih.gov The formation of the this compound metabolite was confirmed in these animal models, underscoring its presence and likely contribution to the observed antitumor effects. nih.gov
Efficacy in Solid Tumor Xenograft Models (e.g., Lymphoma, Carcinomas)
The antitumor activity of the parent compound, idarubicin, has been evaluated in various xenograft models. For example, idarubicin has been investigated in human colon carcinoma xenografts. In these models, conjugates of idarubicin with monoclonal antibodies have been shown to be effective against subcutaneous human tumors in nude mice. nih.gov While these studies focus on idarubicin, the known metabolic conversion to this compound in vivo implies that the metabolite likely plays a significant role in the observed tumor inhibition. However, without dedicated studies on this compound, it is not possible to quantify its specific contribution to the efficacy in these solid tumor models.
The lack of direct in vivo xenograft data for this compound highlights a gap in the current understanding of its full potential as an anticancer agent. Future preclinical research would be necessary to delineate the specific antitumor efficacy of this active metabolite in various solid tumor models, including lymphomas and carcinomas, and to generate specific data on its activity.
Mechanistic Studies of 4 Demethoxydaunorubicinol Action
Molecular Interactions with DNA and DNA-Interacting Enzymes
The primary mode of action for 4-demethoxydaunorubicinol, like other anthracyclines, involves direct interaction with nuclear DNA and key enzymes that regulate DNA topology. drugbank.comnih.gov These interactions disrupt the normal processes of DNA replication and transcription, ultimately leading to cell death. youtube.com The molecule's high lipophilicity, a characteristic enhanced by the absence of a methoxy (B1213986) group at the 4-position, facilitates its rapid cellular uptake and entry into the nucleus where its targets reside. fda.govnih.gov
A fundamental aspect of this compound's cytotoxicity is its ability to induce significant damage to DNA. drugbank.com The planar structure of the anthracycline molecule allows it to insert itself between the base pairs of the DNA double helix, a process known as intercalation. drugbank.comnih.govnih.govoxavita.nl This physical distortion of the DNA structure interferes with the functions of DNA polymerase and RNA polymerase, thereby inhibiting both replication and transcription. fda.govpharmacology2000.com
This intercalation, combined with other interactions, leads to the formation of DNA lesions, including single-strand breaks (SSBs). drugbank.comnih.gov SSBs are among the most frequent types of DNA damage, with tens of thousands occurring daily in a typical human cell from normal metabolic processes. nih.govwikipedia.org However, the damage induced by agents like this compound overwhelms the cell's natural repair mechanisms. wikipedia.org Studies on related 4-demethoxy analogues have shown they induce DNA strand breaks at levels comparable to other potent anthracyclines like doxorubicin (B1662922). nih.gov The accumulation of unrepaired strand breaks is a powerful trigger for cell death pathways. nih.gov
| Type of Damage | Estimated Occurrences per Cell per Day |
|---|---|
| Single-Strand Breaks | ~55,200 |
| Depurinations | ~9,000 - 13,920 |
| Oxidative Damages (e.g., 8-oxoGua) | ~10,000 - 11,500 (in humans) |
| O6-methylguanines | ~3,120 |
| Depyrimidinations | ~600 - 696 |
| Cytosine Deaminations | ~192 |
Beyond direct DNA binding, this compound critically interferes with the function of DNA topoisomerase II. nih.gov This essential enzyme manages DNA topology by creating transient double-strand breaks, allowing DNA strands to pass through each other, and then resealing the breaks. nih.govcrick.ac.uk This process is vital for relieving torsional stress during replication and transcription and for segregating chromosomes during cell division. crick.ac.uk
This compound acts as a "topoisomerase II poison." nih.govembopress.org It does not inhibit the enzyme's ability to cut DNA; instead, it stabilizes the "cleavable complex," a covalent intermediate where topoisomerase II is bound to the broken DNA ends. drugbank.comnih.gov By preventing the re-ligation step of the enzyme's catalytic cycle, the compound converts a transient, necessary enzyme-DNA interaction into a permanent, lethal DNA double-strand break. pharmacology2000.comnih.gov
Research has shown that idarubicinol (B1259273) (IDAol) and its parent compound idarubicin (B193468) (IDA) retain significant cytotoxic potency even in cancer cells that have developed resistance to other topoisomerase II inhibitors. nih.gov A study using multidrug-resistant leukemia cells (K562/VP-H2) found that the drug-induced DNA cleavage was less diminished for idarubicinol compared to daunorubicin (B1662515) (DNR), indicating a more robust inhibitory effect on the resistant topoisomerase II enzyme. nih.gov
| Compound | Relative Resistance in K562/VP-H2 Cells (Compared to Sensitive K562 Cells) | Effect on DNA Cleavage in Resistant Cells |
|---|---|---|
| Idarubicinol (IDAol) | Less resistant than to DNR | Decrease in cleavage was less than with DNR |
| Idarubicin (IDA) | Less resistant than to DNR | Decrease in cleavage was less than with DNR |
| Daunorubicin (DNR) | Higher resistance | Significant decrease in cleavage |
Induction of DNA Damage (e.g., Single-Strand Breaks)
Cellular Target Engagement and Biochemical Pathways
The efficacy of this compound is contingent on its ability to reach its intracellular targets. Following administration of the parent drug, idarubicin, it is rapidly metabolized, primarily in the liver, to this compound. fda.govevitachem.com This conversion is a two-electron reduction of the C-13 carbonyl group, catalyzed by a group of enzymes including aldo-keto reductases and carbonyl reductases. evitachem.comnih.gov
| Enzyme Family | Specific Enzymes |
|---|---|
| Aldo-Keto Reductases (AKRs) | AKR1A1 |
| AKR1B1 | |
| AKR1C3 | |
| Carbonyl Reductases (CBRs) | CBR1 |
| CBR3 |
Once formed, this compound circulates and enters cells, accumulating to concentrations several thousand times higher than in the surrounding plasma. nih.gov Studies show that a significant portion, between 30% and 60% of the intracellular drug, is found within the cell nucleus. nih.gov The ultimate engagement with its primary targets, DNA and topoisomerase II, is the critical event. The amount of the drug that becomes bound to nuclear DNA has been shown to correlate directly with the induction of cell death. nih.gov The biochemical pathways affected are those fundamental to cell survival and proliferation, namely DNA replication, transcription, and the maintenance of genomic integrity. nih.govnih.gov
Modulation of Signal Transduction Cascades
While direct DNA damage is a core mechanism, the action of this compound also involves the modulation of various signal transduction cascades that govern cell growth, survival, and death. acs.orgnih.gov Signal transduction is the process by which a cell converts an external signal into a specific response, often through a series of molecular relays involving protein kinases. pressbooks.publibretexts.org
Anthracycline treatment can trigger a wide array of signaling responses. acs.org These include:
Inhibition of Proliferative Signaling: By damaging DNA and stalling the cell cycle, this compound effectively shuts down signaling pathways that promote cell division and growth. acs.org
Activation of Stress Response Pathways: The extensive cellular damage acts as a potent stress signal, activating cascades that can ultimately lead to a decision between cell cycle arrest for repair or the initiation of cell death. nih.gov
Membrane-Mediated Signaling: Some anthracycline effects can be initiated at the cell membrane level, altering lipid-dependent signaling events that can influence intracellular pathways without the drug even entering the cell. nih.gov
PI3K/AKT Pathway: The PI3K/AKT/mTOR pathway is a central regulator of cell survival and proliferation and is often dysregulated in cancer. numberanalytics.com While not fully elucidated for idarubicinol specifically, this pathway is a known factor in cellular responses and resistance to other anthracyclines. scispace.com
Roles in Inducing Programmed Cell Death Pathways
The culmination of the molecular damage and signaling disruption caused by this compound is the induction of programmed cell death, most notably apoptosis. evitachem.combiosynth.com Apoptosis is an orderly, energy-dependent process of cellular suicide that is essential for normal development and for eliminating damaged or dangerous cells. nih.govwikipedia.orgyoutube.com
The irreversible DNA double-strand breaks caused by topoisomerase II poisoning and the accumulation of other DNA lesions are powerful triggers for the intrinsic apoptotic pathway. nih.govnih.gov This pathway is initiated by cellular stress and is regulated by the Bcl-2 family of proteins. scielo.br Pro-apoptotic members of this family cause the release of cytochrome c from the mitochondria, which in turn activates a cascade of proteolytic enzymes called caspases. nih.gov These caspases are the executioners of apoptosis, systematically dismantling the cell by cleaving key structural and functional proteins, leading to characteristic morphological changes like cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. scielo.brnih.gov
Studies have demonstrated a clear relationship between the intracellular concentration of anthracyclines and the rate of apoptosis, with higher drug uptake leading to faster cell death. aacrjournals.org The enhanced ability of 4-demethoxy analogues to target topoisomerase II is directly linked to a profound induction of apoptotic DNA fragmentation, confirming this pathway as the primary endpoint of the drug's cytotoxic action. nih.gov
| Pathway | Key Proteins / Components | General Function |
|---|---|---|
| Extrinsic (Death Receptor) Pathway | FasL / TNF | Signaling Ligands |
| FasR / TNFR1 (Death Receptors) | Transmit extracellular death signal | |
| FADD, TRADD, Caspase-8 | Form DISC to activate initiator caspase | |
| Intrinsic (Mitochondrial) Pathway | Bcl-2 Family (Bax, Bak, Bcl-2, Bcl-xL) | Regulate mitochondrial outer membrane permeabilization |
| Cytochrome c | Released from mitochondria to initiate apoptosome formation | |
| Apaf-1, Caspase-9 | Form apoptosome to activate initiator caspase | |
| Execution Pathway (Convergence Point) | Caspase-3, Caspase-6, Caspase-7 | Executioner caspases that dismantle the cell |
| PARP, Lamins | Substrates cleaved by executioner caspases |
Structure Activity Relationship Sar Studies and Analog Development for 4 Demethoxydaunorubicinol
Influence of the 4-Demethoxy Moiety on Biological Potency
The removal of the methoxy (B1213986) group at the C-4 position of the anthracycline aglycone, creating the 4-demethoxy series, has a profound impact on the biological activity of these compounds. This modification significantly enhances their potency and ability to target topoisomerase II, a crucial enzyme in DNA replication and repair. aacrjournals.org
Research comparing 4-methoxy and 4-demethoxy analogs has consistently demonstrated that the latter are more efficient at trapping topoisomerase II cleavage complexes. aacrjournals.org For instance, 4-demethoxy daunomycin analogues were found to be more effective than daunomycin in this regard. aacrjournals.org This increased efficiency is attributed to the altered electronic properties of the aglycone, which likely facilitates a more optimal interaction with the DNA-enzyme complex. nih.govresearchgate.net
Furthermore, the absence of the 4-methoxy group appears to be a critical factor for the activity of certain structurally modified anthracyclines. In a study on anthracycline disaccharides, it was found that in the 4-demethoxy series (idarubicin analogs), a specific stereochemical configuration (C-4 axial) of the second sugar residue conferred cytotoxic potency comparable to doxorubicin (B1662922). nih.gov This effect was not observed in the 4-methoxy series (daunorubicin analogs), suggesting that the absence of the methoxy group is essential for the optimal interaction of these disaccharide analogs with their target. nih.gov
The enhanced biological potency of 4-demethoxy anthracyclines is also reflected in their cytotoxic effects. Studies have shown that growth inhibition by 4-demethoxy analogues is more dependent on the presence of wild-type topoisomerase II compared to their 4-methoxy counterparts. aacrjournals.org This suggests a more targeted and potent mechanism of action.
Table 1: Comparative Cytotoxicity of 4-Methoxy and 4-Demethoxy Anthracyclines
| Cell Line | Drug Type | Fold Reduction in Cytotoxicity (Compared to Wild-Type) |
| CEM/VM-1 | 4-Demethoxy analogues | 10.5- to 13.8-fold |
| CEM/VM-1 | 4-Methoxy drugs | 3.8- to 5.5-fold |
This table is based on data from a study comparing the cytotoxicity of anthracycline analogs in a cell line with altered topoisomerase II. aacrjournals.org
Conformational Analysis and its Correlation with Activity
The three-dimensional structure, or conformation, of a molecule is a critical determinant of its biological activity. fiveable.me For anthracyclines like 4-demethoxydaunorubicinol, conformational analysis helps in understanding how different spatial arrangements of atoms influence their interaction with biological targets such as DNA and topoisomerase II. fiveable.me
The conformation of the sugar moiety and its orientation relative to the aglycone are particularly important. Studies on anthracycline disaccharides have highlighted the significance of the orientation of the second sugar residue. nih.gov An axial orientation of this residue in the 4-demethoxy series was found to be crucial for potent topoisomerase II poisoning and antitumor activity. nih.gov Conversely, an equatorial orientation rendered the compounds ineffective as topoisomerase II poisons. nih.gov This suggests that the axial conformation allows for an optimal fit and interaction with the ternary complex formed by the drug, DNA, and the enzyme. nih.gov
The flexibility of the molecule, including the rotation around single bonds, can also give rise to different conformers with varying biological activities. nih.gov Understanding the conformational preferences of this compound and its analogs is therefore essential for designing new drugs with improved potency and selectivity. fiveable.me
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. taylorfrancis.com This approach allows for the prediction of the activity of new, unsynthesized compounds and helps in identifying the key structural features responsible for their biological effects. nih.gov
In the context of this compound derivatives, QSAR studies can be employed to build mathematical models that relate various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to their cytotoxic potency or topoisomerase II inhibitory activity. eco-vector.comresearchgate.net These models are developed by analyzing a dataset of compounds with known structures and activities. nih.gov
A typical QSAR study involves the following steps:
Data Set Selection: A series of this compound analogs with measured biological activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset.
Model Development: Statistical methods, such as multiple linear regression, are used to build a mathematical equation that links the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
While specific QSAR models for this compound derivatives are not extensively detailed in the provided search results, the general principles of QSAR are well-established and are a powerful tool in the rational design of new anthracycline analogs. taylorfrancis.comresearchgate.net
Rational Design Strategies for Novel Anthracycline Analogs Based on this compound Scaffold
The insights gained from SAR and QSAR studies provide a solid foundation for the rational design of novel anthracycline analogs based on the this compound scaffold. ineosopen.org The primary goals of these design strategies are to enhance antitumor activity, broaden the spectrum of activity, and overcome mechanisms of drug resistance. biomedpharmajournal.orgnih.gov
One key strategy involves the modification of the aminosugar moiety, which is a critical determinant of the activity of anthracyclines. nih.gov For example, the design of novel anthracycline disaccharides, where the daunosamine (B1196630) sugar is separated from the aglycone by another carbohydrate, has been explored to improve pharmacological properties. nih.gov
Another approach focuses on creating more lipophilic analogs to circumvent multidrug resistance. aacrjournals.org Annamycin, a lipophilic 4-demethoxy doxorubicin analog, was designed with this purpose and has shown a greater ability to trap topoisomerase II cleavage complexes compared to doxorubicin. aacrjournals.org
Furthermore, the development of derivatives that can form irreversible DNA bonds represents another promising avenue. researchgate.net For instance, cyanomorpholino analogues have been shown to be highly potent due to their ability to form such bonds. researchgate.net
The rational design process is an iterative one, involving the design of new compounds, their chemical synthesis, biological evaluation, and further refinement based on the obtained results. ineosopen.org
Exploration of Stereochemical Determinants of Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a crucial role in the biological activity of drugs. nih.gov For anthracyclines, the stereochemistry of the sugar moiety and the chiral centers on the aglycone are critical for their interaction with DNA and topoisomerase II. ineosopen.org
The importance of stereochemistry is clearly demonstrated in the study of anthracycline disaccharides. nih.gov The orientation of the second sugar residue (axial vs. equatorial) was found to be a key determinant of cytotoxic potency and the ability to act as a topoisomerase II poison, but only in the 4-demethoxy series. nih.gov This highlights a specific stereochemical requirement for optimal drug-target interaction in the absence of the 4-methoxy group. nih.gov
The bioconversion of idarubicin (B193468) to its 13(S)-alcohol metabolite, idarubicinol (B1259273) (this compound), is another example of the influence of stereochemistry. researchgate.net The specific stereoconfiguration at the C-13 position can affect the compound's properties and activity.
Understanding these stereochemical determinants is essential for designing new analogs with improved pharmacological profiles. Chiral discrimination in drug metabolism can lead to different metabolic and pharmacokinetic profiles for enantiomers, further emphasizing the need to consider stereochemistry in drug design. nih.gov
Molecular Interaction Studies of 4 Demethoxydaunorubicinol with Biological Macromolecules
Protein-Ligand Binding Affinity and Kinetics Analysis
The binding affinity of a compound to its target is a critical determinant of its potency. While specific kinetic parameters such as association (k_on) and dissociation (k_off) rate constants for 4-demethoxydaunorubicinol's interaction with its primary targets, DNA and topoisomerase II, are not extensively detailed in publicly available literature, its biological activity provides indirect evidence of strong binding. nih.govexcelleratebio.comunits.itbio-rad.com The potency of idarubicinol (B1259273) has been demonstrated in vitro, where it shows significant cytotoxic effects against cancer cell lines.
Studies have reported the half-maximal inhibitory concentration (IC50) for idarubicinol, which reflects the concentration required to inhibit 50% of a biological process and is an indicator of the compound's potency. These values underscore its high activity, comparable to its parent drug, idarubicin (B193468). pharmacology2000.com
| Cell Model | IC50 (ng/ml) | Reference |
|---|---|---|
| MCF-7 Monolayers | 3.6 ± 0.7 | pharmacology2000.com |
| MCF-7 Multicellular Spheroids | 5.3 ± 0.7 | pharmacology2000.com |
The binding affinity of the parent compound, idarubicin, for DNA has been quantified, showing a high-affinity interaction with a binding constant (K) of 5.14 x 10⁵ M⁻¹. Given that this compound is an active metabolite that shares the core mechanism of action, it is inferred to also possess high affinity for its molecular targets. ontosight.ai
Characterization of Specific Binding Sites on Target Proteins
The primary molecular targets of this compound are DNA and the enzyme topoisomerase II. ontosight.aipharmacology2000.com The interaction with these macromolecules is specific and crucial for its cytotoxic effects.
DNA Intercalation: this compound, like other anthracyclines, inserts its flat tetracyclic ring system between the base pairs of the DNA double helix. ontosight.airesearchgate.net Studies on its parent compound, idarubicin, indicate a preference for intercalating in Guanine-Cytosine (GC)-rich regions of the DNA. researchgate.net This physical insertion distorts the structure of the DNA, interfering with replication and transcription processes. pharmacology2000.com
Topoisomerase II Inhibition: Topoisomerase II is an enzyme that temporarily cleaves both strands of DNA to manage DNA topology, which is essential during cell division. phcogrev.commdpi.com this compound acts as a topoisomerase II "poison" by stabilizing the transient complex formed between the enzyme and the cleaved DNA. ontosight.aiphcogrev.com This prevents the re-ligation of the DNA strands, leading to the accumulation of permanent double-strand breaks and ultimately triggering programmed cell death (apoptosis). pharmacology2000.com For the parent compound, idarubicin, it is suggested that the aglycone part of the molecule interacts with the ATPase domain of topoisomerase II, while the daunosamine (B1196630) sugar moiety helps to anchor the drug in the DNA minor groove, contributing to the stability of this ternary complex.
Computational Modeling of Molecular Interactions (e.g., Molecular Dynamics Simulations)
While specific computational studies exclusively focused on this compound are not widely documented, the methodologies of computational modeling, such as molecular dynamics (MD) simulations and molecular docking, are powerful tools for investigating such interactions at an atomic level. mdpi.comnih.govnih.gov These techniques can provide profound insights into the dynamic behavior of drug-target complexes. mdpi.comfrontiersin.org
Molecular Docking: This technique could be used to predict the preferred binding orientation of this compound within the DNA double helix or at the interface of the DNA-topoisomerase II complex. For its parent, idarubicin, docking simulations have supported the intercalative binding mode into the DNA's hydrophobic core.
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the this compound-DNA-topoisomerase II complex over time. mdpi.comnih.govresearchgate.net Such simulations would allow researchers to visualize the stability of the interactions, identify key amino acid residues or nucleotide bases involved in the binding, and understand the conformational changes that occur upon drug binding. This approach can elucidate the precise mechanism by which the compound stabilizes the cleavage complex and prevents DNA re-ligation. mdpi.com
The application of these established computational methods would be invaluable in further detailing the molecular interactions of this compound, complementing experimental data and guiding the design of future analogues. scienceopen.combrylinski.org
Investigation of Membrane Interactions and Permeability Mechanisms
The ability of a drug to cross cell membranes is fundamental to its biological activity. This compound, as an anthracycline, interacts with and permeates cellular membranes to reach its intracellular targets. royalsocietypublishing.org Anthracyclines are amphiphilic, meaning they have both water-loving (hydrophilic) and fat-loving (hydrophobic) properties, which allows them to interact with the phospholipid bilayer of cell membranes through both electrostatic and hydrophobic forces. royalsocietypublishing.orgnih.gov
A comparative study using large unilamellar vesicles (LUVs) as a model for cell membranes revealed that the interaction of this compound is distinctly different from its parent compound, idarubicin. nih.gov While the highly lipophilic idarubicin forms complex self-associations within the lipid bilayer, this compound does not exhibit this behavior. nih.gov This difference is attributed to the change from a ketone (C=O) at the C-13 position in idarubicin to a hydroxyl group (CH-OH) in this compound. nih.gov
The transport of anthracyclines across membranes can occur via passive diffusion. royalsocietypublishing.org The permeability of membranes to drugs like this compound can be influenced by the composition of the membrane itself, including the types of phospholipids (B1166683) and the presence of cholesterol. royalsocietypublishing.orgresearchgate.netpdx.edu Understanding these interactions is crucial, as membrane transport kinetics can influence drug efficacy and resistance mechanisms. nefro.clnih.govmdpi.comcore.ac.uk
Identification and Validation of Off-Target Interactions
Off-target interactions occur when a drug binds to molecules other than its intended therapeutic target, which can lead to unwanted side effects. nih.govwikipedia.org Identifying these interactions is a critical component of drug safety assessment. criver.com
A significant off-target effect associated with anthracycline therapy, including treatment with idarubicin, is cardiotoxicity. nih.gov The metabolite this compound is known to play a major role in this cardiac damage. nih.gov This indicates that proteins within heart muscle cells are significant off-targets for this compound. Research has identified specific enzymes, namely Carbonyl Reductase 1 (CBR1) and Aldo-Keto Reductase 1C3 (AKR1C3), as being responsible for the metabolic conversion of idarubicin to this compound in the body. nih.gov Consequently, strategies to inhibit these enzymes are being explored as a way to reduce the formation of the cardiotoxic metabolite without compromising the anti-cancer activity of the parent drug. nih.gov
The process of target validation involves gathering multiple lines of evidence to confirm that modulating a specific target will have a therapeutic effect. biocurate.comsygnaturediscovery.comicr.ac.uk For off-targets, a similar validation process is necessary to link the interaction to a specific toxicity. Comprehensive off-target profiling, often using computational prediction tools or experimental screening panels, is essential for a complete understanding of a drug's pharmacological profile. frontiersin.orgnih.gov While a broad off-target screening panel for this compound is not available in the literature, its role in cardiotoxicity is a well-recognized and clinically significant off-target effect.
Advanced Methodologies and Future Research Directions
Development of Novel Preclinical Models for Efficacy and Mechanistic Investigations
The evaluation of anthracyclines like 4-demethoxydaunorubicin relies on robust preclinical models that can accurately predict clinical outcomes and elucidate mechanisms of action. Historically, murine leukemia models such as L1210 and P388 have been instrumental in the initial screening and demonstration of the antileukemic activity of anthracyclines, including the parent compound of 4-demethoxydaunorubicinol. mdpi.come-lactancia.org For instance, against advanced L1210 leukemia, idarubicin (B193468) showed a significant capacity to prolong survival time where daunorubicin (B1662515) was inactive. e-lactancia.org
Current and future research directions focus on developing more sophisticated and clinically relevant models. nih.gov A major challenge in preclinical modeling for anthracyclines is replicating the delayed and chronic nature of adverse effects like cardiomyopathy. nih.gov
Key areas of development include:
Human iPSC-Derived Cardiomyocytes (hiPSC-CMs): These models offer the ability to study human-specific pathways and genetic variability in response to anthracycline exposure. nih.gov By creating panels of hiPSC-CMs from diverse individuals, researchers can map the genetic basis of sensitivity to these compounds, identifying molecular quantitative trait loci (QTLs) that influence cellular response and damage.
Genetically Engineered Mouse Models (GEMMs): As an alternative to traditional xenografts, GEMMs can develop spontaneous tumors that more closely mimic human cancers. These immunocompetent models are crucial for studying the interplay between the immune system, the tumor, and the cardiovascular system in response to treatment. nih.gov
Organoid and Microtissue Systems: Three-dimensional organoids and microtissues represent a leap forward from 2D cell cultures, offering a more physiologically relevant environment to study the interaction of this compound with multiple cell types simultaneously. nih.gov
Specialized Xenograft Models: For hematological malignancies, robust xenograft models that accurately mimic the in vivo disease state, such as leukemia blasts in the blood and bone marrow, are critical for evaluating therapeutic efficacy. dovepress.com
Table 1: Overview of Preclinical Models for Anthracycline Research
| Model System | Strengths | Weaknesses | Examples of Use |
|---|---|---|---|
| Cultured Cell Lines (e.g., K562, MCF-7) | High-throughput screening; study of specific molecular mechanisms (e.g., resistance). nih.govnih.gov | Lack of complex tissue architecture and systemic effects. | Investigating multidrug resistance (MDR) mechanisms; comparing cytotoxicity of different analogs. researchgate.netcapes.gov.br |
| Rodent-Derived Cardiomyocytes | Well-established protocols; useful for deciphering mechanisms of cardiotoxicity (e.g., oxidative stress, apoptosis). nih.gov | Neonatal cells are immature; adult cells are challenging to culture. nih.gov | Studying pathways of doxorubicin-induced cardiotoxicity. nih.gov |
| Human iPSC-Cardiomyocytes | Human-specific genetics; ability to model patient-specific responses. | Immature phenotype; experimental variability. nih.gov | Mapping genetic variants associated with anthracycline cardiotoxicity. |
| Animal Models (e.g., Murine Leukemias, Xenografts) | Evaluation of systemic efficacy and toxicity; pharmacokinetic studies. mdpi.comispub.com | Species differences; may not fully recapitulate human disease or chronic toxicity. mdpi.comnih.gov | Demonstrating superior antileukemic activity of idarubicin vs. daunorubicin. ispub.com |
| Microtissues and Organoids | More physiologically relevant 3D structure; co-culture of multiple cell types. nih.gov | Can be non-standardized; lacks in vivo cell-cell communication. nih.gov | Future studies on complex tumor-stroma interactions. |
Application of Omics Technologies for Systems-Level Understanding of this compound Effects
The complexity of anthracycline action, encompassing DNA interaction, topoisomerase II poisoning, and off-target effects, necessitates a systems-level approach for a comprehensive understanding. nih.govwikipedia.org Omics technologies—genomics, transcriptomics, proteomics, and metabolomics—provide powerful tools to generate a holistic view of the cellular response to this compound. nih.govmdpi.com
Genomics and Transcriptomics: These approaches can identify genetic variants and gene expression profiles that influence drug sensitivity and toxicity. nih.govnih.gov For example, RNA-sequencing of iPSC-derived cardiomyocytes exposed to anthracyclines has been used to detect response-expression quantitative trait loci (eQTLs), linking genetic variations to transcriptional changes and, ultimately, to cellular damage. Such analyses can uncover perturbed biological pathways, including those related to multidrug resistance, energy metabolism, and apoptosis. nih.govresearchgate.net
Proteomics: This technology identifies and quantifies the full complement of proteins in a cell or tissue, revealing changes in protein expression and post-translational modifications that occur in response to drug treatment. It can help identify biomarkers for efficacy or toxicity.
Metabolomics: By analyzing the global metabolic profiles of cells, researchers can uncover how anthracyclines alter cellular metabolism. Studies on doxorubicin- and epirubicin-resistant breast cancer cells have shown that different anthracyclines can induce distinct metabolic dependencies, such as a reliance on glutamine for glutathione (B108866) synthesis or increased oxidative phosphorylation. nih.govelifesciences.org Understanding these metabolic shifts is crucial for developing strategies to overcome resistance.
Systems Biology and Computational Modeling: Integrating multi-omics data through computational and mathematical models allows for a deeper understanding of the complex networks underlying drug action and toxicity. nih.govplos.org For instance, a systems biology approach using a mathematical model of mitochondria helped to quantify the contributions of different toxicity mechanisms (e.g., redox cycling, DNA damage) to doxorubicin-induced cardiotoxicity. plos.org
Table 2: Application of Omics Technologies in Anthracycline Research
| Omics Technology | Application Area | Key Insights and Future Directions |
|---|---|---|
| Genomics / Transcriptomics | Pharmacogenomics, Resistance Mechanisms | Identification of gene expression signatures and genetic variants (QTLs) that predict patient response and risk of cardiotoxicity. nih.gov |
| Proteomics | Biomarker Discovery, Pathway Analysis | Characterization of protein networks (e.g., P-glycoprotein) involved in drug efflux and resistance; identification of cardiotoxicity biomarkers. nih.govnih.gov |
| Metabolomics | Resistance, Toxicity | Revealing metabolic reprogramming in resistant cancer cells, providing novel therapeutic targets to overcome resistance. nih.govelifesciences.org |
| Systems Biology (Integrated Omics) | Mechanistic Understanding | Integration of multi-omics data to build comprehensive models of drug action, toxicity, and resistance for rational drug design. nih.govplos.org |
Strategies for Addressing and Understanding Resistance Mechanisms in Experimental Systems
A major hurdle in anthracycline therapy is the development of multidrug resistance (MDR). nih.govmedicaljournalssweden.se Experimental systems, primarily cultured human tumor cell lines, are essential for dissecting the underlying mechanisms and testing strategies to circumvent them. medicaljournalssweden.se
A key mechanism of resistance is the overexpression of the MDR1 gene, which encodes P-glycoprotein (P-gp or GP170), a cell surface transporter that actively pumps drugs out of the cell, decreasing their intracellular concentration. nih.govmedicaljournalssweden.se Interestingly, studies have shown that 4-demethoxydaunorubicin (idarubicin) can be less susceptible to this efflux mechanism compared to daunorubicin or doxorubicin (B1662922). In multidrug-resistant K562 cells, 4-demethoxydaunorubicin was shown to accumulate to nearly the same extent as in sensitive cells and was not actively rejected, suggesting it is a poor substrate for P-gp-mediated transport. capes.gov.br
Furthermore, continuous incubation of the K562 human leukemia cell line with daunorubicin led to increased mdr1 gene expression, a phenomenon that was not observed with idarubicin, highlighting differences in how these closely related anthracyclines induce resistance. researchgate.netdiva-portal.org
Future research strategies in experimental systems include:
Characterizing Novel Resistance Pathways: Beyond P-gp, other mechanisms contribute to resistance, including altered topoisomerase II activity, enhanced DNA repair, and metabolic adaptations. nih.govuniroma1.it For example, doxorubicin-resistant cells may become dependent on glutamine for glutathione synthesis to manage oxidative stress. nih.gov
Developing Resistant Cell Line Models: The stepwise generation of resistant cell lines by exposing them to increasing drug concentrations is a well-established method to study acquired resistance. nih.govelifesciences.org These models are invaluable for testing new analogs or combination therapies designed to be effective in a resistant setting.
Investigating Intrinsic Resistance: Some tumors exhibit natural or intrinsic resistance to anthracyclines, which may also be associated with the MDR1 gene. nih.gov Understanding the basis of intrinsic resistance is critical for patient stratification and selecting appropriate therapies.
Exploration of Combination Therapies in Preclinical Settings
Combining this compound with other anticancer agents is a promising strategy to enhance efficacy, overcome resistance, and potentially allow for the use of lower, less toxic doses. Preclinical studies provide the foundation for designing rational combination regimens.
One of the most studied combinations is with cytosine arabinoside (ara-C). Preclinical and early clinical studies have demonstrated that idarubicin in combination with ara-C is an active regimen in refractory or relapsed acute leukemias. nih.govnih.gov This combination has become a first-line treatment for acute myeloid leukemia. wikipedia.org
Future preclinical explorations are focused on:
Combining with Taxanes: The combination of anthracyclines and taxanes has been shown to be highly effective for early-stage breast cancer. ox.ac.uk Preclinical data suggests that docetaxel, which exhibits no cross-resistance with anthracyclines, could be a valuable partner. ascopubs.org
Targeted Therapy Combinations: Combining this compound with agents that target specific molecular vulnerabilities in cancer cells, such as kinase inhibitors or agents that modulate apoptosis pathways (e.g., Bcl-2 inhibitors), is a key area of investigation.
Immunotherapy Combinations: Exploring the synergy between the cytotoxic effects of anthracyclines and the immune-stimulating effects of checkpoint inhibitors is a rapidly emerging field.
Novel Drug Delivery Systems: The use of nanoparticle-based formulations to co-deliver this compound with another agent can improve tumor targeting and synchronize drug exposure. waocp.org
Design of Next-Generation Anthracycline Analogs with Optimized Therapeutic Profiles
The development of 4-demethoxydaunorubicin (idarubicin) itself was a success story in the rational design of anthracycline analogs, demonstrating that removing the 4-methoxy group could increase lipophilicity, cellular uptake, and potency. wikipedia.orgnih.govresearchgate.net The ongoing search for even better anthracyclines is guided by an increasingly detailed understanding of their structure-activity relationships. researchgate.net
Key strategies for designing next-generation analogs include:
Modification of the Aminosugar: The daunosamine (B1196630) sugar moiety is critical for DNA binding and interaction with topoisomerase II. nih.govineosopen.org Modifications at the 3'-amino group or the creation of disaccharide and oligosaccharide analogs can alter activity and the ability to overcome resistance. researchgate.netineosopen.org Sabarubicin, a third-generation disaccharide analog, showed activity against drug-resistant tumor cells. ineosopen.org
Modification of the Aglycone: Alterations to the tetracyclic ring structure, such as the 5-iminodaunorubicin (B1202085) derivatives, can change the drug's mechanism and biological activity. ineosopen.org
Combinatorial Biosynthesis: Advances in genetic engineering and pathway engineering of the producing Streptomyces bacteria allow for the creation of "new-to-nature" anthracycline analogs by combining biosynthetic enzymes from different pathways. nih.gov This approach offers a vast chemical space for generating novel compounds with diverse sugar moieties. nih.gov
Targeted Drug Conjugates: Attaching the anthracycline molecule to a targeting ligand, such as an antibody, can direct the cytotoxic payload specifically to cancer cells, thereby increasing the therapeutic index.
The ultimate goal is to develop analogs with an optimized profile: high potency against both sensitive and resistant tumors, reduced cardiotoxicity, and improved pharmacological properties. nih.govresearchgate.nethilarispublisher.com The journey that began with daunorubicin and progressed to 4-demethoxydaunorubicin and its active metabolite continues, with advanced chemical and biological tools paving the way for safer and more effective anthracycline therapies. nih.govusp.br
Q & A
Basic Research Questions
Q. What are the key structural modifications in 4-Demethoxydaunorubicinol compared to daunorubicin, and how do these affect its synthesis?
- Methodological Answer : The compound lacks the methoxy group at the C-4 position of the anthracycline aglycone, a modification achieved through selective demethylation during synthesis. This structural change enhances lipophilicity, potentially improving cellular uptake. Synthesis protocols involve catalytic hydrogenation or enzymatic dealkylation steps, as described by Arcamone et al. (1976), who optimized yields by varying reaction temperatures (80–100°C) and solvent systems (e.g., chloroform/methanol mixtures) .
Q. Which in vitro models are validated for evaluating this compound’s cytotoxicity against myeloid malignancies?
- Methodological Answer : Human myeloid stem cells (CFU-GM assays) and leukemic cell lines (e.g., HL-60, K562) are standard models. Dose-response studies (0.01–1 μM ranges) over 72-hour incubations under hypoxia-mimicking conditions (5% CO₂) are critical for replicating bone marrow microenvironments. Data normalization to parental compounds (e.g., daunorubicin) is essential for comparative efficacy analysis .
Q. How do researchers assess the pharmacokinetic profile of this compound in preclinical studies?
- Methodological Answer : Plasma pharmacokinetics are evaluated via high-performance liquid chromatography (HPLC) with fluorescence detection (excitation 480 nm, emission 550 nm) after intravenous (IV) or oral administration. Key parameters include Cₘₐₓ (peak concentration), t₁/₂ (half-life), and AUC (area under the curve). Fasting vs. non-fasting conditions must be controlled, as food intake alters bioavailability by up to 40% in rodent models .
Advanced Research Questions
Q. How does the stereochemical configuration of this compound influence DNA intercalation and topoisomerase-II inhibition?
- Methodological Answer : Circular dichroism (CD) spectroscopy and X-ray crystallography reveal that the β-anomeric configuration of the sugar moiety enhances DNA minor-groove binding. Comparative studies using enantiomeric analogs (e.g., α-anomers) show a 2–3-fold reduction in topoisomerase-II-mediated DNA cleavage, as measured by gel electrophoresis assays. Zunino et al. (1976) demonstrated that planar aromatic ring alignment with DNA base pairs correlates with antitumor potency .
Q. How can contradictory data on this compound’s cardiotoxicity versus daunorubicin be resolved?
- Methodological Answer : Contradictions arise from metabolite variability (e.g., 13-hydroxyl derivatives) and species-specific differences in cardiac reductase activity. A two-pronged approach is recommended:
- Metabolite Profiling : Use LC-MS/MS to quantify cardiotoxic metabolites (e.g., secondary alcohol forms) in human cardiomyocytes vs. murine models.
- Oxidative Stress Assays : Measure ROS (reactive oxygen species) generation via DCFH-DA fluorescence in isolated heart mitochondria under varying oxygen tensions .
Q. What experimental designs address conflicting reports on this compound’s efficacy in solid tumors versus hematological malignancies?
- Methodological Answer : Implement stratified in vivo models:
- Hematological : SCID mice with patient-derived xenografts (PDX) of AML.
- Solid Tumors : Orthotopic breast cancer models (MDA-MB-231).
- Standardize dosing regimens (e.g., 2.5 mg/kg IV weekly) and use PET-CT with ¹⁸F-FDG to monitor tumor metabolism. Discrepancies may stem from differential P-glycoprotein expression, requiring flow cytometry-based efflux assays .
Q. What strategies optimize this compound’s synergy with cytarabine in refractory leukemia?
- Methodological Answer : Sequential dosing (cytarabine → this compound at 24-hour intervals) maximizes synergy by priming cells for S-phase arrest. Isobologram analysis (Chou-Talalay method) confirms combination indices (CI < 0.8) in vitro. Clinical trials (Phase I/II) should monitor MDR1 overexpression via qRT-PCR to preempt resistance .
Q. How can researchers reconcile discrepancies in IC₅₀ values across studies of this compound?
- Methodological Answer : Standardize assay conditions:
- Cell Culture : Serum-free media to minimize protein binding.
- Proliferation Assays : Use ATP-based luminescence (CellTiter-Glo) instead of MTT for higher sensitivity.
- Data Normalization : Report IC₅₀ relative to internal controls (e.g., vincristine) and adjust for batch-specific variability via Z-factor scoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
